molecular formula C22H26N2O3S2 B10867771 Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate

Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate

Cat. No.: B10867771
M. Wt: 430.6 g/mol
InChI Key: ZTEZOVAJHUYATM-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate is a complex organic compound that belongs to the class of thienopyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

Uniqueness

Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate is unique due to its specific structural features, such as the presence of the sulfanyl group and the cyclohepta[4,5]thieno[2,3-D]pyrimidine core.

Properties

Molecular Formula

C22H26N2O3S2

Molecular Weight

430.6 g/mol

IUPAC Name

ethyl 2-[[4-(4-methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-5-yl]sulfanyl]acetate

InChI

InChI=1S/C22H26N2O3S2/c1-3-27-18(25)13-28-22-23-20-19(16-7-5-4-6-8-17(16)29-20)21(26)24(22)15-11-9-14(2)10-12-15/h9-12,22-23H,3-8,13H2,1-2H3

InChI Key

ZTEZOVAJHUYATM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1NC2=C(C3=C(S2)CCCCC3)C(=O)N1C4=CC=C(C=C4)C

Origin of Product

United States

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